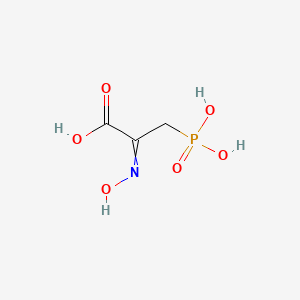
2-(Hydroxyimino)-3-phosphonopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-3-phosphonopropanoic acid is an organic compound with significant interest in various scientific fields It is characterized by the presence of a hydroxyimino group and a phosphono group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-phosphonopropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-phosphonopropanoic acid with hydroxylamine under basic conditions to form the desired hydroxyimino derivative . The reaction is usually carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-3-phosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phosphono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can lead to a variety of phosphono-substituted compounds.
Scientific Research Applications
2-(Hydroxyimino)-3-phosphonopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-3-phosphonopropanoic acid involves its interaction with molecular
Properties
CAS No. |
89873-31-4 |
|---|---|
Molecular Formula |
C3H6NO6P |
Molecular Weight |
183.06 g/mol |
IUPAC Name |
2-hydroxyimino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H6NO6P/c5-3(6)2(4-7)1-11(8,9)10/h7H,1H2,(H,5,6)(H2,8,9,10) |
InChI Key |
DWKMMSRZBNKTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NO)C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















